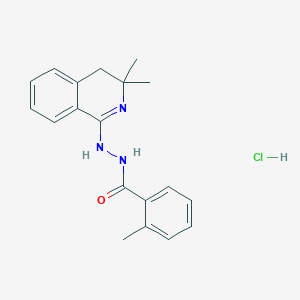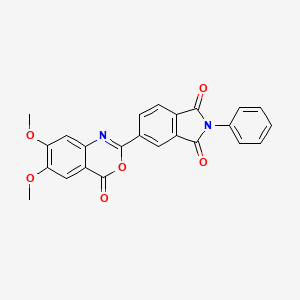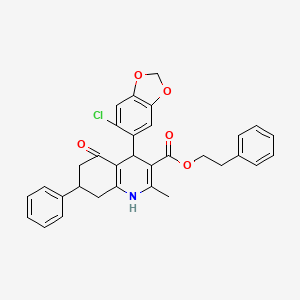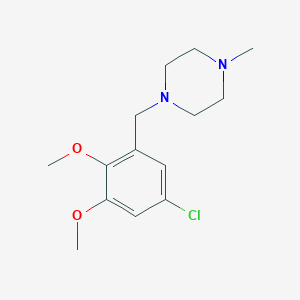![molecular formula C12H22N4 B5139877 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, also known as EDDAH, is a spirocyclic compound that has been widely used in scientific research. It contains two nitrogen atoms and a spirocyclic structure, which makes it a unique and valuable compound for various applications.
Mécanisme D'action
The mechanism of action of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane is not fully understood. However, it has been suggested that it may act as a GABA(A) receptor modulator, which could explain its anticonvulsant and anxiolytic effects. 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has also been shown to inhibit the activity of histone deacetylases, which could contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which could contribute to its anticonvulsant and anxiolytic effects. 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has also been shown to increase the levels of serotonin and norepinephrine in the brain, which could explain its antidepressant effects. Additionally, 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane in lab experiments is its unique structure, which makes it a valuable tool for studying various biological processes. Additionally, 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been shown to have a range of biochemical and physiological effects, which makes it a versatile compound for studying different systems. However, one limitation of using 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane. One area of interest is the development of new chiral catalysts based on 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, which could have applications in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, which could lead to the development of new drugs for the treatment of neurological disorders and cancer. Finally, more research is needed to determine the safety and toxicity of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, which could inform its potential use in clinical settings.
Méthodes De Synthèse
1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane can be synthesized using a variety of methods, including the reaction of 1,2-diaminopropane with cyclohexanone, followed by cyclization and reduction. Another method involves the reaction of 1,2-diaminopropane with cyclohexanone in the presence of sodium borohydride. The yield of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane can be improved by using a chiral catalyst.
Applications De Recherche Scientifique
1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been widely used in scientific research due to its unique structure and properties. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has also been shown to have potential as an anti-tumor agent, as it inhibits the growth of cancer cells in vitro. Additionally, 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been used as a ligand in the development of new chiral catalysts for asymmetric synthesis.
Propriétés
IUPAC Name |
2-[2-(1,2-diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-2-6-11(5-1)13-15(11)9-10-16-12(14-16)7-3-4-8-12/h13-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLIYTYXTVDFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NN2CCN3C4(N3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,2-Diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone](/img/structure/B5139794.png)

![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)

![3-({[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-diethyl-2-pyridinamine](/img/structure/B5139831.png)

![4-chloro-N-cyclohexyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139841.png)


![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)

![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)
